molecular formula C16H23ClN2O B5087403 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE

Cat. No.: B5087403
M. Wt: 294.82 g/mol
InChI Key: VRKWEISYOIFJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further linked to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE typically involves the condensation of 1-(4-chlorobenzyl)piperazine with a suitable ketone. One common method involves the reaction of 1-(4-chlorobenzyl)piperazine with 1-pentanone under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE involves its interaction with specific molecular targets. It is known to inhibit the uptake of certain neurotransmitters, such as serotonin, by binding to their transporters. This inhibition can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE is unique due to its specific combination of a chlorobenzyl group, piperazine ring, and pentanone chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-3-4-16(20)19-11-9-18(10-12-19)13-14-5-7-15(17)8-6-14/h5-8H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKWEISYOIFJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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